Pomalidomide-PEG3-NH-Boc
Description
Contextualization of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery and chemical biology. frontiersin.org Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are designed to eliminate specific, unwanted proteins from the cell. wikipedia.org These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a flexible linker. wikipedia.orgfrontiersin.orgnih.gov This unique architecture allows PROTACs to act as a bridge, bringing the target protein and the E3 ligase into close proximity. wikipedia.orgnih.gov
Mechanistic Principles of Targeted Protein Degradation via the Ubiquitin-Proteasome System
The mechanism of action of PROTACs relies on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). wikipedia.orgnih.govmdpi.com The UPS is a highly regulated process that identifies and eliminates damaged or unnecessary proteins, thereby maintaining cellular homeostasis. nih.gov The process begins with the activation of a small protein called ubiquitin by an E1 activating enzyme. wikipedia.orgfrontiersin.org The activated ubiquitin is then transferred to an E2 conjugating enzyme. wikipedia.orgfrontiersin.org
Next, an E3 ubiquitin ligase, a crucial component of the UPS, recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. frontiersin.orgnih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag, marking the protein for degradation. frontiersin.orgnih.gov The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides, and the ubiquitin molecules are recycled. wikipedia.orgnih.gov
PROTACs exploit this natural process by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. frontiersin.orgfrontiersin.org This proximity-induced ubiquitination leads to the degradation of the target protein by the proteasome. wikipedia.orgfrontiersin.org A key advantage of this approach is that PROTACs act catalytically; once the target protein is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained protein degradation at low concentrations. wikipedia.orgnih.gov
Functional Role of E3 Ubiquitin Ligases in PROTAC Modalities
E3 ubiquitin ligases are central to the function of PROTACs as they provide the catalytic machinery for ubiquitination. wikipedia.orgfrontiersin.org The human genome encodes over 600 different E3 ligases, each with specificity for a particular set of substrate proteins. frontiersin.org This diversity offers a vast landscape for the development of highly selective PROTACs. By choosing a ligand for a specific E3 ligase, researchers can potentially direct protein degradation in a tissue- or cell-type-specific manner, depending on the expression pattern of the E3 ligase. wikipedia.org
To date, only a handful of E3 ligases have been successfully recruited for PROTAC-mediated protein degradation. frontiersin.orgnih.gov Among the most widely used are Cereblon (CRBN) and von Hippel-Lindau (VHL). wikipedia.orgnih.gov The choice of E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, as it can influence the stability, cooperativity, and degradation efficiency of the ternary complex. The development of new E3 ligase ligands is an active area of research, aiming to expand the repertoire of "undruggable" targets that can be addressed by this technology. nih.govresearchgate.net
Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Ligand
Pomalidomide, a derivative of thalidomide (B1683933), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comselleck.co.jpselleck.co.jp CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, where it functions as a substrate receptor. frontiersin.orgnih.gov Pomalidomide and other immunomodulatory drugs (IMiDs) bind to CRBN and modulate its activity, leading to the ubiquitination and subsequent degradation of specific proteins. frontiersin.orgnih.gov
Molecular Recognition and Binding Interface with CRBN
The binding of pomalidomide to CRBN occurs within a specific thalidomide-binding domain (TBD). binasss.sa.crnih.gov The glutarimide (B196013) ring of pomalidomide fits into a hydrophobic pocket within the TBD, formed by three tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.cr This interaction is stabilized by hydrogen bonds between the glutarimide ring and the backbone of His378 and Trp380 of CRBN. binasss.sa.cr
The phthalimide (B116566) portion of pomalidomide is more exposed and plays a crucial role in recruiting neosubstrates to the CRBN complex. researchgate.net The amino group on the phthalimide ring of pomalidomide can form a water-mediated hydrogen bond with the Q146 residue of the transcription factor Ikaros (IKZF1), enhancing the binding affinity and leading to its degradation. rsc.org This molecular "glue" mechanism, where pomalidomide induces an interaction between CRBN and its neosubstrates, is fundamental to its therapeutic effects. medchemexpress.comrsc.org
Structural studies have revealed the intricate details of the ternary complex formed by CRBN, pomalidomide, and various zinc finger transcription factors. researchgate.netrcsb.org These studies have shown how diverse zinc finger domains can bind to the permissive interface created by the drug-CRBN complex, providing a basis for the selective degradation of these proteins. rcsb.org
Historical Precedence of Pomalidomide in PROTAC Development
The discovery that thalidomide and its analogs, including pomalidomide and lenalidomide (B1683929), function by recruiting proteins to the CRBN E3 ligase for degradation was a pivotal moment in the development of targeted protein degradation. rsc.orgoup.com This understanding paved the way for the rational design of PROTACs that utilize these molecules as E3 ligase ligands.
Pomalidomide was first approved by the FDA in 2013 for the treatment of multiple myeloma. drugs.com Its established role as a CRBN ligand made it an attractive candidate for incorporation into PROTACs. selleck.co.jpselleck.co.jp The first PROTAC to incorporate a pomalidomide derivative was reported in 2015, targeting the BRD4 protein for degradation. nih.govmdpi.com This and subsequent studies demonstrated the feasibility and effectiveness of using pomalidomide to hijack the CRBN E3 ligase for the degradation of a wide range of target proteins, solidifying its importance in the PROTAC field. nih.govmdpi.com
Molecular Architecture and Functional Group Analysis of Pomalidomide-PEG3-NH-Boc
This compound is a synthetic intermediate specifically designed for the construction of PROTACs. broadpharm.comcd-bioparticles.netbpsbioscience.com Its molecular structure consists of three key functional components:
Pomalidomide Moiety: This part of the molecule serves as the CRBN E3 ligase ligand. broadpharm.combpsbioscience.com It contains the essential glutarimide and phthalimide rings necessary for binding to CRBN and inducing the degradation of target proteins. binasss.sa.cr
PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) chain acts as a linker, connecting the pomalidomide moiety to the reactive end of the molecule. broadpharm.combroadpharm.com PEG linkers are commonly used in PROTAC design because they are flexible, water-soluble, and can influence the physicochemical properties and degradation efficiency of the final PROTAC. broadpharm.comselleck.co.jp
Boc-Protected Amine: The terminal end of the PEG linker is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine group. medchemexpress.com The Boc protecting group is stable under many reaction conditions but can be easily removed under acidic conditions to reveal a primary amine. This amine can then be readily coupled with a carboxylic acid or other reactive group on a ligand for the protein of interest, completing the synthesis of the heterobifunctional PROTAC molecule. medchemexpress.com
This modular architecture allows for a streamlined and versatile approach to PROTAC synthesis, enabling the rapid generation of libraries of PROTACs with different target-binding ligands for screening and optimization.
Pomalidomide Warhead Component
The pomalidomide component of the molecule serves as the "warhead," the portion responsible for recruiting an E3 ubiquitin ligase. mdpi.com Specifically, pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.govrsc.org E3 ubiquitin ligases are critical enzymes that facilitate the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. nih.gov
Pomalidomide, along with its analogs lenalidomide and thalidomide, are classified as immunomodulatory drugs (IMiDs) and have been approved for treating multiple myeloma. nih.gov Their therapeutic effect is derived from their ability to bind to CRBN and induce the degradation of specific lymphoid transcription factors. nih.gov In the context of PROTACs, the pomalidomide moiety is not intended to exert its own therapeutic effects but rather to act as a handle to engage the CRBN E3 ligase machinery. mdpi.com By incorporating the pomalidomide warhead, a PROTAC can effectively bring the CRBN E3 ligase into close proximity with a target protein, leading to the target's ubiquitination and subsequent degradation. researchgate.net The benzyl (B1604629) alcohol linkage at the four-position of pomalidomide is a common attachment point for linkers in PROTAC synthesis. mdpi.com
| Component | Function | Target | Significance in PROTACs |
|---|---|---|---|
| Pomalidomide | E3 Ligase Ligand | Cereblon (CRBN) | Recruits the CRBN E3 ubiquitin ligase for targeted protein degradation. |
Polyethylene Glycol (PEG3) Linker Segment
Connecting the pomalidomide warhead to what will eventually be a ligand for a target protein is the polyethylene glycol (PEG) linker. Specifically, this compound contains a tri-ethylene glycol (PEG3) unit. medchemexpress.combiochempeg.comcd-bioparticles.netbroadpharm.comrndsystems.commedchemexpress.comdcchemicals.commedchemexpress.comszabo-scandic.comsigmaaldrich.comnih.govwikipedia.org The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the efficiency of the ternary complex formation between the E3 ligase, the PROTAC, and the target protein. biochempeg.com
| Linker Type | Key Properties | Role in PROTACs |
|---|---|---|
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, tunable length | Improves solubility, cell permeability, and optimizes ternary complex formation. |
tert-Butyloxycarbonyl (Boc) Protecting Group
The terminal amine of the PEG3 linker in this compound is protected by a tert-Butyloxycarbonyl (Boc) group. nih.govnih.govresearchgate.netcd-bioparticles.netwikipedia.orgchemistrysteps.comtotal-synthesis.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. numberanalytics.comjk-sci.combpsbioscience.com The Boc group is a widely used acid-labile protecting group for amines in organic synthesis. numberanalytics.comjk-sci.combpsbioscience.com
The presence of the Boc group is essential for the controlled, stepwise synthesis of a PROTAC. medchemexpress.com It ensures that the amine at the end of the linker remains unreactive while the warhead-linker construct is being prepared or stored. When the time comes to attach the target-binding ligand, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine. medchemexpress.comnumberanalytics.com This deprotected amine can then be coupled to a suitable functional group on the target protein ligand, completing the synthesis of the heterobifunctional PROTAC molecule. The stability of the Boc group to basic conditions and many nucleophiles makes it an ideal choice for this synthetic strategy. bpsbioscience.com
| Protecting Group | Chemical Nature | Deprotection Condition | Purpose in Synthesis |
|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Acid-labile carbamate | Strong acids (e.g., TFA) | Temporarily masks the terminal amine to allow for controlled, stepwise PROTAC assembly. |
This compound as a Versatile Chemical Probe and PROTAC Building Block in Academic Research
This compound is a commercially available and widely utilized synthetic intermediate in academic and industrial research focused on targeted protein degradation. cd-bioparticles.netbroadpharm.comszabo-scandic.com Its modular design, combining a potent E3 ligase ligand with a versatile linker and a standard protecting group, makes it an invaluable tool for the rapid and efficient generation of novel PROTACs. cd-bioparticles.netrndsystems.comdcchemicals.commedchemexpress.comsigmaaldrich.com
Researchers can use this building block to explore the degradation of a wide array of target proteins by simply coupling it with different "warheads" that bind to the protein of interest. mdpi.com This plug-and-play approach accelerates the discovery of new degraders for proteins implicated in various diseases. The availability of such pre-functionalized building blocks significantly lowers the barrier to entry for researchers new to the field of targeted protein degradation and streamlines the synthetic efforts of experienced laboratories.
Furthermore, this compound can be used as a chemical probe to investigate the biology of the CRBN E3 ligase itself. nih.govresearchgate.net By developing PROTACs that target different proteins, researchers can gain insights into the substrate scope and regulatory mechanisms of CRBN. The ability to systematically vary the linker length and composition, starting from a common precursor like this compound, allows for detailed structure-activity relationship (SAR) studies to understand the geometric and chemical factors that govern efficient protein degradation. biochempeg.com
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGFFFSCSRSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Pomalidomide Peg3 Nh Boc
Synthetic Pathways for Pomalidomide-PEG3-NH-Boc Elaboration
The elaboration of this compound and related pomalidomide-linker conjugates predominantly relies on a few key synthetic strategies. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netexplorationpub.com This pathway typically uses 4-fluorothalidomide as the starting material, where the fluorine atom is displaced by the primary amine of a suitable linker, such as Boc-NH-PEG3-amine. explorationpub.combeilstein-journals.org This method is popular due to the modularity and convenience of introducing pre-synthesized and functionalized linkers. beilstein-journals.org
Alternative synthetic routes include the acylation of the aromatic amine on the pomalidomide (B1683931) core with a linker containing a reactive acyl chloride or other activated carboxylic acid derivative. nih.govfrontiersin.org While feasible, alkylation of the pomalidomide amine with alkyl halides is often considered an inferior strategy due to lower yields and poor chemoselectivity. frontiersin.org The development of efficient, high-yield synthetic methods is crucial for producing these linker intermediates, as traditional approaches can be hampered by low yields and the formation of intractable byproducts. nih.gov
Reaction Conditions and Methodological Considerations
Optimizing reaction conditions is critical for the successful synthesis of pomalidomide-based linkers. For the prevalent SNAr reaction with 4-fluorothalidomide, the choice of solvent and base significantly impacts reaction efficiency and yield. nih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been identified as a superior solvent compared to dimethylformamide (DMF), as DMF can decompose at elevated temperatures in the presence of amines, leading to the formation of undesired byproducts. nih.gov The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is standard. nih.gov
Elevated temperatures are generally required to drive the reaction to completion, with temperatures around 90-130°C being commonly employed. nih.govnih.gov Recent advancements have explored microwave-assisted synthesis to dramatically reduce reaction times from overnight to as little as 15 minutes, boosting yields and often eliminating the need for purification of the pomalidomide building block. rsc.org
| Parameter | Condition | Rationale/Considerations |
| Solvent | DMSO | Preferred over DMF to avoid decomposition and byproduct formation at high temperatures. nih.gov |
| Base | DIPEA | A non-nucleophilic base used to facilitate the nucleophilic substitution. nih.gov |
| Temperature | 90-130°C | Elevated temperatures are necessary to drive the SNAr reaction. nih.govnih.gov |
| Reactant Ratio | ~1.1 eq. of amine | A slight excess of the amine-linker ensures complete consumption of the 4-fluorothalidomide. nih.gov |
| Concentration | ~0.2 M | A typical concentration used in reported synthetic procedures. nih.gov |
| Alternative Energy | Microwave | Can significantly reduce reaction times and increase yields. rsc.org |
Purification and Analytical Techniques for Chemical Verification
The purification of this compound can present significant challenges. A major issue in its synthesis is the formation of byproducts that are structurally similar to the desired product, which can co-elute during chromatographic purification. beilstein-journals.org Specifically, nucleophilic acyl substitution can compete with the desired aromatic substitution, leading to the displacement of the glutarimide (B196013) ring and the formation of a key impurity. beilstein-journals.org This byproduct can be difficult to separate even with High-Performance Liquid Chromatography (HPLC). beilstein-journals.org
Standard purification methods include flash column chromatography on silica (B1680970) gel. rsc.org For particularly challenging separations, repetitive preparative HPLC may be necessary, although this can be inefficient. beilstein-journals.org Chemical verification of the final product and intermediates is typically achieved through a combination of standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and assess purity against a standard, while Mass Spectrometry (MS) is used to verify the molecular weight of the compound. beilstein-journals.orgchemicalbook.comjst.go.jp
| Technique | Purpose | Details |
| Flash Chromatography | Primary Purification | Utilizes silica gel to separate the product from reagents and some byproducts. rsc.org |
| HPLC | High-Resolution Purification | Used for achieving high purity, though challenges exist with co-eluting impurities. beilstein-journals.org |
| ¹H NMR Spectroscopy | Structural Verification & Purity | Confirms the presence of key functional groups and the overall structure. Purity can be assessed using an internal standard. nih.govchemicalbook.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies that the compound has the correct mass (C26H36N4O9, MW: 548.6 Da). bpsbioscience.comjst.go.jp |
Functionalization of this compound for Conjugation
The core utility of this compound lies in its design as a heterobifunctional linker, ready for conjugation to a ligand for a protein of interest (POI). nih.gov The terminal Boc-protected amine is the key functional handle for this subsequent chemical transformation. The Boc group provides a stable, acid-labile protecting group that prevents the primary amine from engaging in unwanted side reactions during the initial synthesis and allows for its selective deprotection at the appropriate stage of PROTAC assembly. nih.gov
Aminolysis Reactions for Covalent Attachment to Target Protein Ligands
Following the removal of the Boc protecting group, the newly exposed primary amine on the Pomalidomide-PEG3-NH2 linker serves as a potent nucleophile. This amine is typically conjugated to a POI ligand via the formation of a stable amide bond. This reaction, a form of aminolysis, involves the amine attacking an activated carboxylic acid on the POI ligand. Common coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to activate the carboxyl group, facilitating the amide bond formation. nih.govmdpi.com This robust and widely used conjugation strategy allows for the reliable covalent attachment of the pomalidomide-linker moiety to a vast array of protein-targeting warheads.
Library Synthesis and Diversification of Pomalidomide-Based PROTAC Linkers
The development of effective PROTACs is often an empirical process that requires the synthesis and screening of a library of candidates. nih.govnih.gov The linker component plays a critical role in determining the efficacy of a PROTAC, as its length, rigidity, and composition dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov Therefore, the ability to rapidly synthesize a diverse library of pomalidomide-based linkers is essential for optimizing degradation activity. nih.gov
This compound is a representative building block in such synthetic campaigns. By creating a toolbox of pre-formed E3-ligand linker intermediates with varying PEG lengths and terminal functionalities (e.g., amines, carboxylic acids, azides, alkynes), researchers can quickly assemble a wide range of PROTACs for structure-activity relationship (SAR) studies. nih.govnih.gov Methodologies such as solid-phase synthesis and one-pot reactions have been developed to streamline this process, accelerating the discovery of potent and selective protein degraders. nih.govresearchgate.net The development of robust, high-throughput synthetic platforms allows for the rapid exploration of the crucial "linkerology" needed to identify clinical PROTAC candidates. nih.govresearchgate.net
Rational Design of Linker Length Variations (e.g., PEG-N units)
The length and composition of the linker connecting the E3 ligase ligand (Pomalidomide) to the target protein ligand are critical determinants of the efficacy of the resulting PROTAC. The linker's role is to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex (PROTAC-Target Protein-E3 Ligase). Even minor changes to the linker can significantly impact the stability and geometry of this complex, thereby affecting the efficiency of the subsequent ubiquitination and degradation of the target protein. sigmaaldrich.com
The rational design of linker length involves synthesizing a library of compounds with varying numbers of PEG units to identify the optimal linker for a specific target. Polyethylene (B3416737) glycol (PEG) is a favored component for linkers due to its hydrophilicity, which improves the solubility and pharmacokinetic properties of the final conjugate, and its conformational flexibility. broadpharm.comaxispharm.com The systematic variation of PEG units (e.g., PEG1, PEG2, PEG3, PEG4, PEG5) allows researchers to fine-tune the spatial distance and orientation between the pomalidomide and the target ligand. nih.govtenovapharma.com This empirical approach is necessary because the optimal linker length is target-dependent and difficult to predict a priori. sigmaaldrich.com The preparation of a series of analogs with different linker lengths is a standard strategy in the optimization phase of PROTAC development to screen for the most potent degrader. sigmaaldrich.com
Table 1: Examples of Pomalidomide-PEG-Amine Linkers with Varied PEG Lengths
| Compound Name | Number of PEG Units | Terminal Group | Reference |
| Pomalidomide-PEG1-C2-amine | 1 | Amine | tenovapharma.com |
| Pomalidomide-PEG2-NH2 hydrochloride | 2 | Amine | sigmaaldrich.com |
| Pomalidomide-PEG3-C2-amine HCl | 3 | Amine | tenovapharma.com |
| Pomalidomide-PEG4-Ph-NH2 | 4 | Amine | axispharm.com |
| Pomalidomide-PEG5-C2-amine HCl | 5 | Amine | tenovapharma.com |
Introduction of Orthogonal Functional Groups (e.g., azide (B81097), alkyne) for Click Chemistry
To facilitate the modular assembly of PROTACs and other conjugates, this compound can be further derivatized to introduce orthogonal functional groups. These groups act as chemical handles that can react selectively with a corresponding partner group without interfering with other functionalities in the molecule. The most common strategy involves the use of azide or alkyne groups to enable "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com
This approach involves synthesizing pomalidomide-PEG intermediates that terminate in either an azide (N₃) or an alkyne group. broadpharm.comtargetmol.com These functionalized linkers are then ready to be "clicked" onto a protein-targeting ligand that has been correspondingly modified with the complementary functional group (alkyne or azide, respectively). This modular strategy offers significant advantages for creating libraries of potential PROTACs. nih.govrsc.org Researchers can synthesize a single batch of Pomalidomide-PEG-azide or -alkyne and then conjugate it to numerous different target ligands, streamlining the process of identifying effective degraders. sigmaaldrich.com The high efficiency and specificity of click reactions ensure high yields and a clean reaction profile, simplifying the purification of the final product. nih.govrsc.org For instance, a copper-assisted azide-alkyne click reaction was successfully used to synthesize a JQ1-pomalidomide conjugate in a 67% yield. nih.govrsc.org
Table 2: Pomalidomide-PEG Derivatives for Click Chemistry
| Compound Name | Functional Group | Number of PEG Units | Intended Reaction | Reference |
| Pomalidomide-PEG1-C2-N3 | Azide | 1 | CuAAC / SPAAC | medchemexpress.com |
| Pomalidomide-PEG2-azide | Azide | 2 | CuAAC / SPAAC | medchemexpress.com |
| Pomalidomide-PEG3-Azide | Azide | 3 | CuAAC / SPAAC | broadpharm.com |
| (S,R,S)-AHPC-PEG3-Alkyne | Alkyne | 3 | CuAAC / SPAAC | sigmaaldrich.com |
| Pomalidomide-PEG5-Alkyne | Alkyne | 5 | CuAAC / SPAAC | sigmaaldrich.comtargetmol.com |
Molecular and Cellular Mechanisms of Pomalidomide Peg3 Nh Boc Conjugates in Protein Degradation
Formation and Stabilization of the PROTAC-E3 Ligase-Target Protein Ternary Complex
The cornerstone of PROTAC action is the formation of a productive ternary complex between the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase. elifesciences.org The stability and conformation of this complex are paramount for efficient ubiquitination of the target. The pomalidomide (B1683931) moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the POI. mdpi.com The PEG linker bridges these two entities, and its length and flexibility are crucial for allowing the proteins to adopt a favorable orientation for ubiquitin transfer. nih.gov
The assembly and stability of the POI-PROTAC-E3 ligase ternary complex are quantitatively assessed using various biophysical techniques. These methods provide critical insights into the binding affinities and cooperativity of the system, which are often predictive of a PROTAC's degradation efficiency.
Commonly employed biophysical methods include:
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of interactions in real-time by detecting changes in the refractive index at a sensor chip surface. jove.combroadinstitute.org It can be used to determine the dissociation constants (K_D) for the binary interactions (PROTAC-POI, PROTAC-CRBN) and the ternary complex formation. jove.com
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures macromolecular interactions at a sensor tip. broadinstitute.org It is often used for its higher throughput capabilities in screening PROTAC candidates. jove.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). jove.combroadinstitute.org
A key parameter derived from these studies is cooperativity (α) , which describes how the binding of one protein to the PROTAC influences the binding of the second protein.
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) enhances the binding affinity for the second protein (POI), leading to a more stable ternary complex.
Negative cooperativity (α < 1): The binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex.
Non-cooperative (α = 1): The binding events are independent of each other.
Generally, positive cooperativity is a desirable feature in PROTAC design as it promotes the formation of a stable ternary complex, which is often correlated with more efficient protein degradation. acs.org
Table 1: Representative Biophysical Data for a Pomalidomide-Based PROTAC (Note: This table presents illustrative data for the well-characterized BRD4-degrading PROTAC, dBET1, as specific data for "Pomalidomide-PEG3-NH-Boc" is not available. This data demonstrates the type of information gathered during biophysical characterization.)
| Interacting Molecules | Technique | K_D (nM) | Cooperativity (α) | Reference |
| dBET1 to CRBN | ITC | 1700 | N/A | nih.gov |
| dBET1 to BRD4(BD2) | ITC | 150 | N/A | nih.gov |
| Ternary Complex Formation | ITC | N/A | >1 | nih.gov |
The three-dimensional structure of the ternary complex reveals the atomic-level interactions that govern its stability and productive orientation. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the architecture of these complexes. acs.orgrcsb.org
Key structural features include:
Pomalidomide-CRBN Interaction: Pomalidomide binds within a specific pocket of the thalidomide-binding domain of CRBN. nih.govbohrium.com This interaction is crucial for anchoring the PROTAC to the E3 ligase machinery.
The Role of the Linker: The linker is not merely a passive spacer but can actively participate in interactions that stabilize the complex. precisepeg.comacs.org The composition and length of the PEG linker dictate the relative positioning of the POI and CRBN, which in turn affects the accessibility of lysine (B10760008) residues on the target protein for ubiquitination. nih.govbiorxiv.org The flexibility of PEG linkers can allow the complex to adopt multiple conformations, which may be necessary to find a productive orientation for ubiquitin transfer. precisepeg.comnih.gov
Structural studies have shown that for a productive ternary complex, the linker must be of optimal length and geometry to position a lysine residue on the POI surface near the active site of the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. nih.gov
Ubiquitination of Target Proteins by CRBN-Recruited Ligases
Once a stable ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to one or more surface-accessible lysine residues on the target protein. mdpi.comnih.gov This process, known as ubiquitination, marks the POI for recognition and degradation by the proteasome. nih.gov
A single ubiquitin molecule attached to a substrate (monoubiquitination) is typically not sufficient to signal for proteasomal degradation. Instead, a chain of ubiquitin molecules (polyubiquitination) must be assembled. researchgate.net Ubiquitin itself has several internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) through which these chains can be formed. The specific linkage, or topology, of the polyubiquitin (B1169507) chain can determine the fate of the modified protein.
Chains linked through K48 are the canonical signal for proteasomal degradation. nih.gov The CRL4^CRBN^ complex preferentially assembles K48-linked polyubiquitin chains on its substrates. nih.gov The formation of a sufficiently long K48-linked chain on the POI acts as a potent degradation signal, or "degron," that is recognized by ubiquitin receptors within the 26S proteasome. nih.gov
Table 2: Common Polyubiquitin Chain Linkages and Their Cellular Signals
| Linkage Type | Primary Cellular Function | Reference |
| K48-linked | Proteasomal Degradation | nih.gov |
| K63-linked | DNA repair, signal transduction, endocytosis | nih.gov |
| K11-linked | Proteasomal Degradation, cell cycle control | nih.gov |
| Linear (M1) | NF-κB signaling, inflammation | nih.gov |
Role of the 26S Proteasome in PROTAC-Mediated Protein Turnover
The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins in eukaryotes. nih.gov It serves as the final executioner in the PROTAC-mediated degradation pathway. nih.gov
The process of degradation by the 26S proteasome involves several steps:
Recognition: The polyubiquitinated POI is recognized by ubiquitin receptors located on the 19S regulatory particle of the proteasome. nih.gov
Deubiquitination: As the protein is engaged, the polyubiquitin chain is typically cleaved off by deubiquitinating enzymes (DUBs) associated with the proteasome, allowing the ubiquitin molecules to be recycled. nih.gov
Unfolding and Translocation: The target protein is unfolded by ATPases in the 19S particle and threaded into the central channel of the 20S core particle. nih.gov
Proteolysis: Within the 20S core, the protein is cleaved into small peptides by the proteasome's multiple peptidase activities. nih.gov
Importantly, the PROTAC molecule itself is not degraded in this process and is released after the ubiquitination event. researchgate.net This allows a single PROTAC molecule to act catalytically, inducing the degradation of multiple copies of the target protein, which is a key advantage of this therapeutic modality. rndsystems.com
Proteasomal Recognition and Degradation Dynamics
The degradation of a target protein initiated by a pomalidomide-based PROTAC is a dynamic process governed by several key steps. After the formation of the ternary complex (Target Protein—PROTAC—Cereblon) and subsequent polyubiquitination of the target, the cellular machinery for protein destruction takes over.
The 26S proteasome is a multi-subunit protease complex responsible for degrading the majority of intracellular proteins. mdpi.com It recognizes substrates primarily through the polyubiquitin chains attached to them. d-nb.info The 19S regulatory particle of the proteasome contains several intrinsic ubiquitin receptors, such as RPN1, RPN10, and RPN13, which can directly bind to these chains. nih.gov K48-linked polyubiquitin chains are considered the canonical signal for proteasomal degradation, and PROTACs effectively induce the formation of these specific chains on the target protein, marking it for destruction. mdpi.comnih.gov
The kinetics of this degradation process are crucial for the efficacy of a PROTAC. Key parameters used to quantify these dynamics include:
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.
Dₘₐₓ : The maximum percentage of protein degradation achievable.
Degradation Rate (λ) : The speed at which the protein is degraded.
Studies have shown that the level of ubiquitination is a primary driver of the degradation rate. acs.org For instance, a study on pomalidomide-based PROTACs targeting histone deacetylase 8 (HDAC8) found that protein degradation began approximately 2 hours after treatment, with maximal degradation achieved at 10 hours. nih.gov The stability of the ternary complex also plays a significant role; more stable complexes can lead to more sustained ubiquitination and, consequently, more potent and long-lasting degradation. acs.org The entire process, from ternary complex formation to final degradation, demonstrates a complex interplay between compound-specific properties and the cell's biological machinery.
| Parameter | Description | Significance in Degradation Dynamics |
|---|---|---|
| DC₅₀ (Half-Maximal Degradation Concentration) | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point. | Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ (Maximum Degradation) | The maximal percentage of protein that can be degraded by the PROTAC. | Indicates the efficacy of the PROTAC. A higher Dₘₐₓ suggests more complete removal of the target protein. |
| Degradation Rate Constant (kdeg) | The rate at which the target protein is degraded following PROTAC treatment. | Reflects the speed of the degradation process. It is influenced by factors like ubiquitination efficiency and ternary complex stability. acs.org |
Catalytic Nature and Sub-Stoichiometric Activity of PROTACs
A defining feature of PROTACs that distinguishes them from traditional enzyme inhibitors is their catalytic mode of action. researchgate.netresearchgate.net Conventional inhibitors function through an occupancy-driven model, where one inhibitor molecule binds to and blocks the active site of one target protein molecule. To achieve a therapeutic effect, the inhibitor concentration must be high enough to ensure sufficient and continuous occupancy of the target. nih.govnottingham.ac.uk
In contrast, PROTACs act sub-stoichiometrically, meaning a single PROTAC molecule can trigger the degradation of multiple target protein molecules. researchgate.netnih.gov This catalytic efficiency stems from the PROTAC's role as a molecular matchmaker rather than a direct inhibitor. The PROTAC is not consumed during the degradation cycle. Once the target protein is polyubiquitinated, it is recognized by the proteasome, and the PROTAC can dissociate from the complex to engage a new target protein and another E3 ligase molecule. researchgate.netnih.gov
This catalytic activity provides several advantages:
High Potency : PROTACs can be effective at very low (nanomolar) concentrations because they are not limited by 1:1 stoichiometry. researchgate.netsemanticscholar.org
Sustained Action : The effect of a PROTAC can persist long after the compound has been cleared, as the degradation of the target protein requires the cell to resynthesize it.
Efficacy Against High-Abundance Targets : The ability to act catalytically makes it possible to target proteins that are highly expressed in cells, which can be challenging for stoichiometric inhibitors.
In vitro experiments have provided direct evidence of this catalytic behavior. For example, studies have shown that one molecule of a PROTAC can induce the ubiquitination of super-stoichiometric quantities of its target protein. researchgate.netnih.gov This event-driven pharmacology represents a paradigm shift from occupancy-driven inhibition and is a cornerstone of the therapeutic potential of targeted protein degradation. researchgate.net
Cellular Pathways Modulated by Pomalidomide-Based Targeted Protein Degradation
The specific cellular pathways affected by a PROTAC constructed with this compound depend entirely on the protein of interest (POI) that it is designed to degrade. By eliminating a specific protein, a PROTAC can profoundly impact the signaling cascades and cellular processes in which that protein participates.
For instance, pomalidomide-based PROTACs have been successfully developed to target key proteins in cancer biology. A PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) can inhibit pathways responsible for cell proliferation and survival in cancer cells. nih.gov Similarly, degrading Bruton's tyrosine kinase (BTK) can disrupt B-cell receptor signaling, a critical pathway for the survival of certain B-cell malignancies.
It is also important to consider the intrinsic activity of the pomalidomide moiety itself. Pomalidomide is an immunomodulatory drug (IMiD) that functions by altering the substrate specificity of the Cereblon E3 ligase, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ashpublications.orgnih.govresearchgate.net These factors are crucial for B-cell development and function. Consequently, any pomalidomide-based PROTAC carries the potential to modulate these immune-related pathways in addition to its effects on the intended target protein. nih.gov This can be a desirable synergistic effect in some therapeutic contexts, such as multiple myeloma, but may represent an off-target effect in others. ashpublications.orgnih.gov
Furthermore, the degradation of epigenetic regulators like BRD4 with pomalidomide-based PROTACs can lead to widespread changes in gene transcription, affecting pathways related to cell cycle control and apoptosis. nih.govrepec.org The targeted degradation of a protein can also trigger cellular feedback mechanisms. For example, the cell might attempt to counteract the loss of a protein by increasing its synthesis, a factor that can influence the long-term efficacy of a PROTAC. acs.org Ultimately, the application of a pomalidomide-based degrader provides a powerful tool to dissect and control cellular pathways by directly removing key protein nodes.
Structure Activity Relationship Sar and Rational Design Principles for Pomalidomide Based Protacs
Optimizing CRBN Engagement Through Pomalidomide (B1683931) Ligand Modifications
The interaction between the pomalidomide component of a PROTAC and the CRBN E3 ligase is the foundational step for inducing degradation of a target protein. The glutarimide (B196013) portion of pomalidomide is known to embed deep within a hydrophobic pocket of CRBN, leaving the phthalimide (B116566) ring solvent-exposed and amenable to modification for linker attachment. nih.gov Optimizing this engagement is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).
The point of linker attachment on the pomalidomide scaffold is a critical determinant of a PROTAC's degradation activity and selectivity. Systematic studies have revealed that modifications to the phthalimide ring significantly influence efficacy. The two primary sites for linker attachment are the C4 and C5 positions. Research has shown that the substitution position can have a profound impact on the degradation of both the intended target and off-target proteins.
| Attachment Position | Observed Effect on Degradation | Rationale/Key Findings | References |
|---|---|---|---|
| C5-Position | Often leads to higher on-target degradation efficacy and reduced off-target degradation of zinc-finger proteins. | Provides a favorable vector for the linker that facilitates productive ternary complex formation. Modifications of appropriate size at C5 can sterically hinder the binding of off-target proteins. | nih.gov |
| C4-Position | Can result in lower degradation activity compared to C5 analogs. | May lead to a less optimal orientation within the ternary complex, reducing ubiquitination efficiency. | nih.gov |
The stereochemistry of the CRBN ligand is a crucial factor in its binding affinity and subsequent activity. Pomalidomide, like its parent compound thalidomide (B1683933), possesses a chiral center at the C3 position of the glutarimide ring. It is well-established that the (S)-enantiomer of thalidomide-based ligands is primarily responsible for binding to the thalidomide-binding domain of CRBN. researchgate.net While pomalidomide is used clinically as a racemic mixture, the (S)-stereoisomer is understood to be the more active form for CRBN engagement. researchgate.netnih.gov
This stereospecificity is critical in PROTAC design; the use of a stereochemically pure (S)-pomalidomide ligand ensures optimal engagement with CRBN, leading to more efficient ternary complex formation and target degradation. The (R)-enantiomer, being less active in CRBN binding, would likely result in a less potent PROTAC. Although many immunomodulatory drugs are prone to racemization under physiological conditions, the inherent preference of CRBN for the (S)-isomer underscores the importance of stereochemistry in the rational design of pomalidomide-based degraders. researchgate.net
Linker Chemistry and Architecture in Pomalidomide-PEG3-NH-Boc Conjugates
The length and flexibility of the linker are paramount for achieving effective protein degradation. The linker must be long enough to span the distance between the CRBN E3 ligase and the target protein without inducing steric clash, yet constrained enough to foster favorable protein-protein interactions within the ternary complex. researchgate.net An optimal linker length facilitates a productive orientation that positions a lysine (B10760008) residue on the target protein's surface near the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
PEG linkers, such as the one in this compound, offer significant flexibility, which can be advantageous in allowing the PROTAC to adopt multiple conformations to find the most stable and effective ternary complex arrangement. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal linker length is empirically determined for each specific target protein and ligand combination. Studies have shown that both overly short and excessively long linkers can abrogate degradation, leading to the characteristic "hook effect" observed with many PROTACs.
The linker's chemical nature significantly impacts the PROTAC's pharmacokinetic profile, including its solubility, cell permeability, and metabolic stability. PROTACs are often large molecules that fall outside of traditional drug-like chemical space (e.g., Lipinski's Rule of Five), making properties like solubility and permeability challenging to optimize.
| Linker Type | Key Characteristics | Pharmacokinetic Implications | References |
|---|---|---|---|
| Alkyl Chains | Hydrophobic, flexible. | Can decrease aqueous solubility and may lead to lower cell permeability due to hydrophobic collapse. | |
| PEG Chains | Hydrophilic, flexible, improves solubility. | Generally improves solubility and can enhance cell permeability by reducing the energetic penalty of membrane transit. |
Strategies for Mitigating Off-Target Protein Degradation
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target protein degradation. The pomalidomide moiety itself can act as a "molecular glue" to induce the degradation of endogenous CRBN substrates, most notably zinc-finger (ZF) transcription factors like IKZF1 and ZFP91. nih.govcaltech.edu This off-target activity can lead to unintended biological consequences and potential toxicities. Rational design principles have been developed to minimize these effects.
Key strategies to mitigate off-target degradation include:
Positional Isomerism : As previously discussed, attaching the linker to the C5 position of the pomalidomide phthalimide ring is a validated strategy to reduce the degradation of off-target ZF proteins. nih.gov Modifications of an appropriate size at this position can create steric hindrance that disrupts the formation of a productive ternary complex with the off-target protein without compromising engagement of the intended target.
Hydrogen Bond Modulation : Studies have revealed that PROTACs with an arylamine exit vector from the pomalidomide ring, where the amine (NH) acts as a hydrogen bond donor, tend to induce greater ZF degradation. This is consistent with reports that pomalidomide can use hydrogen bonds to stabilize the ternary complex between CRBN and ZF proteins. Therefore, designing PROTACs that lack hydrogen bond donors directly connected to the phthalimide ring is a key strategy to enhance selectivity and reduce off-target activity. nih.gov
Phthalimide Ring Substitution : Further modifications to the phthalimide ring can also improve selectivity. For example, the addition of a fluoro group at the C6 position has been shown to further minimize the degradation of off-target ZF proteins. nih.gov
By systematically applying these design principles—controlling the linker attachment point, modulating hydrogen bonding potential, and strategic substitution—researchers can develop more selective and potent pomalidomide-based PROTACs with improved therapeutic profiles.
Identification and Characterization of Unintended Substrates (e.g., Zinc-Finger Proteins)
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of proteins other than the intended target. arxiv.orgnih.gov Pomalidomide itself is known to induce the degradation of certain endogenous proteins, most notably a class of transcription factors known as zinc-finger (ZF) proteins. arxiv.orgnih.govresearchgate.net This off-target activity is a critical consideration as it can lead to unintended cellular consequences and potential toxicities. arxiv.orgnih.gov
The pomalidomide moiety within a PROTAC can independently recruit CRBN and induce the degradation of these native substrates. arxiv.orgresearchgate.net Research has shown that a number of reported pomalidomide-based PROTACs induce the degradation of several ZF proteins. arxiv.orgnih.gov This off-target degradation is a significant hurdle for the therapeutic application of these PROTACs, necessitating the development of design principles to minimize such effects. arxiv.orgnih.govresearchgate.net
To address this, high-throughput screening platforms have been developed to interrogate the off-target degradation of ZF domains. researchgate.net These platforms have been instrumental in identifying which ZF proteins are susceptible to degradation by various pomalidomide-based PROTACs and have shed light on the structural features of the pomalidomide core that contribute to these off-target effects. arxiv.orgnih.gov For instance, the degradation of ZF proteins has been observed with PROTACs that have different linker chemistries and exit vectors from the pomalidomide scaffold. arxiv.org
A systematic analysis of a library of pomalidomide analogues has been undertaken to understand how functionalizing different positions of the phthalimide ring, as well as modulating hydrogen bonding, steric, and hydrophobic effects, impacts the degradation of ZF proteins. arxiv.orgnih.gov This has led to the crucial discovery that modifications at specific positions on the pomalidomide molecule can significantly reduce off-target ZF degradation. arxiv.orgresearchgate.net
Design Principles for Enhancing On-Target Selectivity
Building on the understanding of off-target effects, researchers have established key design principles to enhance the on-target selectivity of pomalidomide-based PROTACs. arxiv.orgnih.gov A pivotal finding has been the importance of the attachment point of the linker to the pomalidomide scaffold. arxiv.orgresearchgate.net
Extensive research has demonstrated that modifications at the C5 position of the pomalidomide phthalimide ring are particularly effective at reducing the degradation of off-target zinc-finger proteins. arxiv.orgresearchgate.net By introducing modifications of an appropriate size at this position, it is possible to disrupt the binding interface required for the degradation of ZF proteins while maintaining the necessary interaction with CRBN for on-target activity. arxiv.orgnih.gov This selective functionalization at the C5 position has been validated through target engagement and proteomics studies and has been shown to not only minimize off-target effects but also, in some cases, enhance on-target potency. arxiv.orgresearchgate.net
In contrast, modifications at the C4 position of the phthalimide ring have, in some instances, resulted in lower degradation activity compared to their C5-substituted counterparts, even with the same linker. nih.gov The choice of the exit vector from the pomalidomide core is also a critical determinant of selectivity. For example, PROTACs with an arylamine exit vector, where the NH- group acts as a hydrogen-bond donor, have been shown to induce greater ZF degradation. arxiv.org This suggests that designing PROTACs without hydrogen-bond donors on the phthalimide ring can lead to lower off-target activity. arxiv.org
These design principles have been successfully applied to develop anaplastic lymphoma kinase (ALK) oncoprotein-targeting PROTACs with enhanced potency and minimal off-target degradation. arxiv.org The rational design of pomalidomide analogues with specific substitutions at the C5 position represents a significant step forward in creating safer and more effective PROTAC therapeutics. arxiv.orgresearchgate.net
Table 1: Impact of Pomalidomide Modification Site on PROTAC Activity
| Modification Site | Effect on Off-Target ZF Degradation | Effect on On-Target Potency | Reference |
| C5 Position | Reduced | Maintained or Enhanced | arxiv.org, researchgate.net |
| C4 Position | Variable, can be less effective than C5 | Can be lower than C5-substituted analogs | nih.gov |
Computational Chemistry and In Silico Modeling in PROTAC Design
Computational chemistry and in silico modeling have become indispensable tools in the rational design of pomalidomide-based PROTACs. springernature.com These methods allow for the prediction and analysis of the complex molecular interactions that govern PROTAC efficacy, thereby accelerating the design-build-test-learn cycle. springernature.com
Molecular Docking and Dynamics Simulations for Ternary Complex Prediction
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for successful protein degradation. springernature.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the three-dimensional structure and stability of these ternary complexes. nih.govspringernature.com
Molecular docking can be used to predict the binding mode of the PROTAC to both the target protein and the E3 ligase, providing insights into the key interactions that stabilize the ternary complex. researchgate.net This information is crucial for optimizing the linker length and composition, as well as the attachment points to the warhead and the E3 ligase ligand. springernature.com
Molecular dynamics simulations provide a more dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility over time. nih.gov MD simulations can reveal how the linker influences the relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination. nih.gov For example, simulations have suggested that a decrease in the degradation activity of a particular PROTAC may be due to the lower stability of the ternary complex. nih.gov By understanding the dynamic behavior of the ternary complex, it is possible to rationally design PROTACs with improved degradation efficiency.
Quantitative Structure-Activity Relationship (QSAR) for Degradation Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov In the context of PROTACs, QSAR models can be developed to predict the degradation potency (e.g., DC50 or Dmax values) based on various molecular descriptors. arxiv.orgnih.govnih.gov
The development of a robust QSAR model relies on a dataset of PROTACs with experimentally determined degradation activities and a set of calculated molecular descriptors that capture the physicochemical properties of the molecules. researchgate.netnih.gov These descriptors can be categorized into several types, including:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. youtube.com
2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity information. youtube.com
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and surface area. youtube.com
Machine learning and deep learning algorithms are increasingly being used to develop sophisticated QSAR models for predicting PROTAC activity. arxiv.orgspringernature.com These models can handle large and complex datasets and can identify non-linear relationships between molecular features and degradation potency. arxiv.orgspringernature.com For example, deep learning models like DeepPROTACs and DegradeMaster have been developed to predict the degradation ability of PROTACs. springernature.comresearchgate.netnih.gov These models often incorporate not only information about the PROTAC molecule itself but also features of the target protein and the E3 ligase. arxiv.orgspringernature.com
The ultimate goal of QSAR in PROTAC design is to create predictive models that can be used for the virtual screening of large compound libraries to identify novel and potent degraders, thereby reducing the time and cost associated with experimental screening. springernature.com
Table 2: Key Parameters in QSAR Models for PROTAC Degradation
| Parameter | Description | Relevance to Degradation Potency | Reference |
| pDC50 | The negative logarithm of the half-maximal degradation concentration. | A measure of the potency of the PROTAC. | arxiv.org |
| Dmax | The maximum percentage of protein degradation achieved. | Indicates the efficacy of the PROTAC. | nih.gov |
| Molecular Descriptors | Numerical values representing the physicochemical properties of the PROTAC. | Used to build the mathematical model to predict activity. | researchgate.net, youtube.com, nih.gov |
| Ternary Complex Stability | The thermodynamic stability of the protein-PROTAC-E3 ligase complex. | A key determinant of successful degradation. | nih.gov |
Preclinical Research Applications and Methodologies of Pomalidomide Peg3 Nh Boc Derived Protacs
In Vitro Biological Efficacy Assessment
The in vitro assessment of Pomalidomide-PEG3-NH-Boc derived PROTACs is fundamental to understanding their mechanism of action and therapeutic potential. This involves a series of assays to confirm protein degradation, evaluate cellular consequences, and verify target engagement within a cellular environment.
Protein Degradation Assays (e.g., Western Blot, Immunoprecipitation, Mass Spectrometry-based Proteomics)
The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein. Several well-established techniques are employed to quantify this effect.
Western Blot: This is the most common method to assess changes in protein levels. Cancer cell lines expressing the target protein are treated with varying concentrations of the PROTAC over a time course. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein. The intensity of the resulting bands, often normalized to a loading control like GAPDH or β-actin, provides a semi-quantitative measure of protein degradation. For a PROTAC derived from this compound, a dose- and time-dependent decrease in the target protein's band intensity would be expected.
Immunoprecipitation (IP): To confirm that the PROTAC is functioning through the ubiquitin-proteasome system, IP can be utilized. Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor like MG132. The target protein is then immunoprecipitated from cell lysates, and the captured proteins are analyzed by Western blot using an antibody against ubiquitin. An increase in the ubiquitination of the target protein in the presence of the PROTAC would confirm its mechanism of action.
Mass Spectrometry-based Proteomics: For a global and unbiased view of a PROTAC's specificity, mass spectrometry (MS)-based proteomics is employed. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the quantification of thousands of proteins simultaneously in PROTAC-treated versus untreated cells. This powerful approach can confirm the selective degradation of the intended target while also identifying any off-target proteins that are degraded, providing a comprehensive specificity profile.
Cellular Phenotypic Assays (e.g., Cell Viability, Apoptosis, Cell Cycle Analysis)
Once target degradation is confirmed, the subsequent biological effects on the cancer cells are investigated. These phenotypic assays are crucial for determining the therapeutic potential of the PROTAC.
Cell Viability Assays: The effect of the PROTAC on the proliferation and survival of cancer cells is typically measured using assays such as MTT or CellTiter-Glo. These assays quantify the metabolic activity of the cells, which correlates with cell number. A potent PROTAC would be expected to decrease the viability of cancer cells that are dependent on the target protein for their growth and survival.
Apoptosis Assays: To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are performed. Methods like Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An effective PROTAC would show a significant increase in the percentage of apoptotic cells following treatment.
Cell Cycle Analysis: The degradation of proteins involved in cell cycle regulation can lead to arrest at specific checkpoints. Cells are treated with the PROTAC, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. For instance, the degradation of a protein required for G1/S transition would result in an accumulation of cells in the G1 phase.
Target Engagement Studies in Cellular Contexts
Confirming that the PROTAC engages with both the target protein and the E3 ligase within the complex environment of a living cell is essential. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stability of proteins in their native state. The binding of a ligand, such as a PROTAC, typically stabilizes its target protein, leading to an increase in its melting temperature. By performing CETSA on cells treated with the PROTAC, it is possible to confirm the engagement of both the protein of interest and Cereblon.
Application in Disease Models for Targeted Protein Degradation
PROTACs derived from this compound are versatile tools that can be directed against a wide array of disease-relevant proteins, particularly in oncology and immunomodulation.
Oncological Research: Development of Degraders for Cancer-Related Proteins (e.g., BRD4, B-Raf, FoxP3, PARP1)
The modular nature of PROTACs allows for the rational design of degraders for various oncogenic proteins.
BRD4: Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC. PROTACs that induce the degradation of BRD4 have shown potent anti-proliferative effects in various cancer models. A PROTAC synthesized from this compound and a BRD4 inhibitor would be expected to effectively degrade BRD4, leading to the suppression of c-MYC expression and subsequent cell cycle arrest and apoptosis in hematological malignancies.
B-Raf: The B-Raf protein is a serine/threonine kinase in the MAPK signaling pathway. Mutations such as B-Raf V600E are common in melanoma and other cancers, leading to constitutive pathway activation. While inhibitors exist, resistance often develops. A B-Raf degrader built using this compound could overcome resistance by eliminating the entire protein, thereby shutting down the signaling pathway and inhibiting the growth of B-Raf mutant cancer cells.
FoxP3: Forkhead box P3 (FoxP3) is a master transcription factor for regulatory T cells (Tregs), which suppress anti-tumor immunity. The targeted degradation of FoxP3 in the tumor microenvironment is a potential strategy to enhance anti-cancer immune responses. A this compound based PROTAC targeting FoxP3 could selectively deplete Tregs, thereby unleashing cytotoxic T cells to attack the tumor.
PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA damage repair. While PARP inhibitors are clinically approved, their efficacy can be limited by resistance. A PARP1-degrading PROTAC could offer advantages by not only inhibiting its enzymatic activity but also eliminating its scaffolding functions, potentially leading to more profound and durable anti-tumor effects, especially in cancers with BRCA mutations.
| Target Protein | Rationale for Degradation | Potential Cancer Indication |
| BRD4 | Epigenetic reader, regulates oncogene transcription (e.g., c-MYC) | Hematological Malignancies (e.g., Leukemia, Lymphoma) |
| B-Raf | Kinase in MAPK pathway, frequently mutated (e.g., V600E) | Melanoma, Colorectal Cancer |
| FoxP3 | Master regulator of immunosuppressive T regulatory cells | Various Solid Tumors |
| PARP1 | DNA damage repair enzyme, scaffolding protein | Ovarian, Breast, Prostate Cancer (especially BRCA-mutant) |
Immunomodulatory Research: Degradation of Immune-Related Proteins (e.g., STING)
Beyond direct anti-cancer effects, PROTACs can be used to modulate the immune system.
STING: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. In certain autoimmune diseases, such as systemic lupus erythematosus, overactivation of the STING pathway is pathogenic. A PROTAC constructed from this compound and a STING-binding ligand could induce the degradation of STING, thereby dampening the excessive inflammatory signaling and offering a novel therapeutic approach for these conditions.
| Target Protein | Rationale for Degradation | Potential Disease Indication |
| STING | Mediator of innate immunity; overactivation drives inflammation | Autoimmune Diseases (e.g., Lupus) |
Exploration in Other Therapeutic Areas (e.g., neurodegeneration via related Pomalidomide (B1683931) mechanisms)
Proteolysis targeting chimeras (PROTACs) that utilize Pomalidomide or its derivatives to engage the Cereblon (CRBN) E3 ubiquitin ligase are being explored for therapeutic applications beyond oncology, with neurodegenerative diseases emerging as a significant area of interest. The core mechanism—hijacking the cell's ubiquitin-proteasome system to degrade specific proteins—is applicable to the pathological proteins that characterize many of these disorders. drugdiscoverytrends.comnih.gov
Pomalidomide's role as a Cereblon E3 ligase modulator (CELMoD) is central to this exploration. wikipedia.orgnih.gov CRBN itself has been linked to neurological function, as it was first identified as a gene associated with mild intellectual disability in humans. nih.gov This intrinsic connection between the recruited E3 ligase and the nervous system provides a strong rationale for investigating CRBN-recruiting PROTACs for neurological conditions. The therapeutic strategy involves designing PROTACs where a Pomalidomide-based ligand is connected via a linker, such as a PEG3 moiety, to a ligand that binds a protein of interest (POI) implicated in a neurodegenerative disease.
Preclinical research has focused on developing PROTACs to target key pathological proteins that are currently considered "undruggable" by conventional small-molecule inhibitors. nih.gov Target proteins successfully degraded by PROTACs in preclinical models of neurodegenerative diseases include:
Tau: The aggregation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies.
Alpha-synuclein: Lewy bodies, primarily composed of aggregated α-synuclein, are characteristic of Parkinson's disease.
Huntingtin (HTT): The mutant HTT protein is the genetic basis of Huntington's disease.
The development of brain-penetrant PROTACs remains a significant challenge due to their large size and physicochemical properties, but successful examples in preclinical stages demonstrate the feasibility of this approach. drugdiscoverytrends.com By achieving degradation rather than just inhibition, Pomalidomide-derived PROTACs offer a potential therapeutic advantage, as even low, catalytic concentrations can lead to a sustained reduction of the target protein. nih.gov This could provide a more durable therapeutic effect in slowly progressing neurodegenerative diseases.
Evaluation of PROTAC Stability and Pharmacodynamics in Preclinical Systems
The preclinical evaluation of PROTACs derived from molecules like this compound is a complex process that requires rigorous assessment of their stability and pharmacodynamic (PD) profiles to ensure they are viable drug candidates. wuxiapptec.com
PROTAC Stability: The stability of a PROTAC is critical for its therapeutic efficacy and is assessed through several in vitro assays. drugdiscoverytrends.com
Metabolic Stability: This is often evaluated using liver microsomes or hepatocytes to predict how the PROTAC will be metabolized in the body. drugdiscoverytrends.com The large and complex structure of PROTACs can make them susceptible to rapid metabolism, particularly cleavage of the linker or modification of the E3 ligase or target-binding ligands. drugdiscoverytrends.comwuxiapptec.com Pomalidomide itself is metabolized by several CYP enzymes, a factor to consider in PROTAC design. fda.gov
Chemical and Plasma Stability: The chemical stability of the PROTAC under physiological conditions (pH 7.4) and its stability in plasma are crucial. nih.gov Instability can lead to the PROTAC breaking apart into its constituent ligands, which could result in loss of degradation activity and potential off-target effects from the released fragments. drugdiscoverytrends.comwuxiapptec.com Studies have shown that the attachment point of the linker to the Pomalidomide scaffold can significantly influence the aqueous stability of the resulting PROTAC. nih.gov
Pharmacodynamics (PD): PROTAC pharmacodynamics primarily involves measuring the extent and duration of target protein degradation. nih.govyoutube.com
Target Degradation Assessment: The most direct measure of a PROTAC's effect is the reduction in the level of the target protein. This is quantified using techniques like Western blotting, mass spectrometry-based proteomics, and enzyme-linked immunosorbent assays (ELISA). wuxiapptec.com Key parameters determined from these assays are the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). nih.gov
Downstream Biomarker Analysis: Beyond target degradation, PD studies also assess the downstream functional consequences. nih.gov For example, if the target is a kinase, researchers will measure the phosphorylation levels of its substrates. This confirms that the degradation of the target protein leads to the desired biological effect. nih.gov
Pharmacodynamic Modeling: Mechanistic PD models are increasingly used to understand the complex relationships between PROTAC concentration, target engagement, ternary complex formation, and protein degradation. nih.govyoutube.com These models can help optimize PROTAC design and predict the necessary exposure levels for efficacy in vivo. wuxiapptec.comyoutube.com A characteristic feature of many PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes; PD modeling helps to characterize this phenomenon. drugdiscoverytrends.comnih.gov
The following table summarizes common preclinical assays for stability and pharmacodynamics:
| Evaluation Parameter | Methodology | Purpose |
|---|---|---|
| Metabolic Stability | Liver Microsome/Hepatocyte Assay | To assess susceptibility to metabolic breakdown by liver enzymes. |
| Plasma Stability | Incubation in Plasma | To determine the PROTAC's half-life in blood plasma. |
| Target Degradation | Western Blot, Mass Spectrometry | To quantify the reduction in target protein levels (DC₅₀, Dₘₐₓ). |
| Ternary Complex Formation | SPR, NanoBRET, FP Assays | To measure the formation and stability of the POI-PROTAC-E3 ligase complex. nih.govnih.gov |
| Downstream Effects | Phospho-specific antibodies, Gene expression analysis | To confirm the functional consequence of target protein degradation. |
Advanced Methodologies for PROTAC Evaluation (e.g., Chemoproteomics, CRISPR/Cas9 Screens)
To overcome the challenges in PROTAC development, advanced methodologies are employed to provide deeper insights into their mechanism of action, specificity, and potential resistance pathways.
Chemoproteomics: Mass spectrometry-based chemoproteomics has become an indispensable tool for evaluating PROTACs. acs.org Unlike traditional methods that measure a single endpoint, chemoproteomics provides a global, unbiased view of the entire proteome following PROTAC treatment. acs.org
Target Engagement and Specificity: Chemoproteomics can confirm that the PROTAC engages the intended target protein and E3 ligase within the complex environment of the cell. acs.org More importantly, it is used to assess the PROTAC's specificity by identifying any "off-target" proteins that are unintentionally degraded. wuxiapptec.com This is critical because Pomalidomide itself can induce the degradation of certain endogenous zinc finger transcription factors, and chemoproteomics can reveal if a PROTAC retains or modifies this activity. nih.govresearchgate.net
Discovery of Novel Ligands and Targets: Chemoproteomic platforms can be used to screen libraries of compounds to discover new ligands for E3 ligases or to identify novel targets for degradation by uncharacterized PROTACs. nih.govchemrxiv.org
CRISPR/Cas9 Screens: The CRISPR/Cas9 gene-editing system has revolutionized functional genomics and is a powerful tool for PROTAC research. technologynetworks.comnih.gov
Mechanism Validation: A primary use of CRISPR is to validate the PROTAC's mechanism of action. By knocking out the gene for the recruited E3 ligase (e.g., CRBN for Pomalidomide-based PROTACs), researchers can confirm that degradation is dependent on that specific ligase. nih.gov If the PROTAC no longer works in the knockout cells, it provides strong evidence for the intended mechanism.
Identification of Resistance Mechanisms: Genome-wide CRISPR screens can be performed to identify genes whose loss confers resistance to a PROTAC. technologynetworks.com This can uncover previously unknown proteins involved in the degradation pathway or reveal potential bypass pathways that cells can activate to survive, providing crucial insights for clinical development.
Endogenous Protein Tagging: CRISPR/Cas9 can be used to precisely insert a tag, such as HaloTag or NanoBiT, onto the endogenous target protein. nih.govblopig.com This allows for highly sensitive and real-time monitoring of the protein's degradation within living cells using techniques like NanoBRET, offering more detailed kinetic information than traditional methods like Western blotting. nih.gov
The integration of these advanced methodologies provides a comprehensive preclinical evaluation of Pomalidomide-derived PROTACs, enabling a more rational design process and a better understanding of their biological effects before they advance toward clinical trials. wuxiapptec.comtechnologynetworks.com
Emerging Frontiers and Future Perspectives in Pomalidomide Peg3 Nh Boc Research
Innovation in PROTAC Design and Optimization Paradigms
The design of a successful PROTAC is a multifaceted challenge that hinges on the optimal geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. bldpharm.com Pomalidomide-PEG3-NH-Boc serves as a critical component in this optimization process. The pomalidomide (B1683931) portion engages CRBN, one of the most frequently utilized E3 ligases in PROTAC development due to the favorable pharmacological properties of its ligands. oup.comwisc.edu
A significant challenge in PROTAC design is minimizing off-target effects. The pomalidomide scaffold itself can act as a "molecular glue" to induce the degradation of endogenous zinc-finger transcription factors, such as IKZF1 and IKZF3. ashpublications.orgnih.gov Innovative design paradigms now focus on modifying the pomalidomide core, for instance at the C5 position of the phthalimide (B116566) ring, to reduce this off-target activity while maintaining or even enhancing on-target degradation potency. researchgate.net
Exploration of Novel Therapeutic Targets Amenable to Pomalidomide-Based Degradation
The TPD strategy enabled by pomalidomide-based PROTACs has vastly expanded the range of "druggable" targets. Unlike traditional inhibitors that require binding to a functional catalytic site, PROTACs can target proteins that lack enzymatic activity, acting as scaffolds or regulatory units. nih.gov This has opened up new avenues for therapeutic intervention in oncology and other diseases.
Researchers have successfully designed pomalidomide-based PROTACs to degrade a variety of high-value therapeutic targets. For instance, potent degraders have been developed against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M, to overcome drug resistance in cancer. nih.gov Another prominent target is Bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in numerous cancers. nih.gov More recently, highly selective degradation of specific histone deacetylase (HDAC) isoforms has been achieved. One study reported a pomalidomide-based PROTAC that induced significant and selective degradation of HDAC8 with a DC₅₀ (concentration for 50% degradation) of 147 nM and a Dₘₐₓ (maximum degradation) of 93%, without affecting other HDACs like HDAC1 and HDAC3. nih.gov
| Target Protein | Associated Disease Area | Key Research Finding |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer (e.g., Non-Small Cell Lung Cancer) | Pomalidomide-based PROTACs demonstrated potent cytotoxic activity against cancer cell lines, overcoming resistance associated with EGFR mutations. nih.gov |
| Histone Deacetylase 8 (HDAC8) | Cancer | A PROTAC named ZQ-23 selectively degraded HDAC8 (DC₅₀ = 147 nM, Dₘₐₓ = 93%) without affecting HDAC1 or HDAC3 levels. nih.gov |
| Bromodomain-containing protein 4 (BRD4) | Cancer | CRBN-recruiting PROTACs have been shown to efficiently hijack the E3 ligase Cereblon to effectively degrade BRD4. nih.gov |
| Ikaros (IKZF1) & Aiolos (IKZF3) | Multiple Myeloma | Pomalidomide itself, as well as PROTACs incorporating it, induces the degradation of these lymphoid transcription factors, which is key to its anti-myeloma activity. ashpublications.orgnih.gov |
| Sirtuin 2 (Sirt2) | Cancer, Neurodegeneration | A PROTAC using a Sirt2 inhibitor and pomalidomide promoted CRBN-dependent degradation of the Sirt2 protein. nih.gov |
Integration of this compound into Bifunctional and Multifunctional Degraders
This compound is a quintessential building block for standard heterobifunctional PROTACs, which link a POI-binding ligand to an E3 ligase ligand. nih.govbldpharm.com However, its utility extends to more complex and innovative degrader architectures.
An intriguing example is the development of "homo-PROTACs." These are homobifunctional molecules created by linking two identical E3 ligase ligands. Pomalidomide-based homo-PROTACs have been designed to induce the self-directed ubiquitination and subsequent degradation of CRBN itself. ashpublications.orgresearchgate.net This approach serves as a powerful chemical tool to probe the function of the CRBN E3 ligase and can be used to antagonize the effects of other pomalidomide-based drugs. ashpublications.org One study identified a homodimeric compound with an 8-atom linker as a potent CRBN degrader that was active at low concentrations. ashpublications.org
The modularity afforded by intermediates like this compound also paves the way for multifunctional degraders. While still an emerging area, these constructs could potentially combine protein degradation with other functionalities, such as simultaneous degradation of multiple targets, targeted delivery to specific tissues, or the inclusion of imaging agents for diagnostics.
Methodological Advancements in PROTAC Synthesis and Characterization
The synthesis of PROTACs can be a lengthy and complex process, often with challenges in yield and purity. wisc.edu Traditional methods for preparing pomalidomide-based linkers, such as the direct nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide with a PEG-amine, can be inefficient, producing numerous byproducts and requiring extensive purification. researchgate.netresearchgate.net One identified side reaction is the nucleophilic attack on the phthalimide ring, leading to the displacement of the glutarimide (B196013) group. beilstein-journals.org
The availability of high-purity, pre-functionalized intermediates like this compound represents a significant methodological advancement. bpsbioscience.com It allows for a more convergent and reliable synthetic strategy. The typical final step involves the deprotection of the Boc group to reveal the free amine, followed by a standard amide coupling reaction (e.g., using HATU as a coupling reagent) with a carboxylic acid-functionalized warhead that binds the POI. nih.gov This streamlined approach accelerates the generation of PROTAC libraries for screening and optimization.
Characterization of the final PROTACs requires a suite of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is routinely used to confirm the identity and assess the purity of the synthesized molecules. beilstein-journals.org Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation. researchgate.net Beyond chemical characterization, biological assays are essential to confirm function, including western blots or proteomic analyses to quantify protein degradation and biophysical assays to study the formation of the ternary complex. ashpublications.orgnih.gov
Broader Impact on Chemical Biology and Drug Discovery Landscape
The rise of TPD, powered by molecules derived from building blocks like this compound, marks a fundamental shift in drug discovery. It moves the field from an occupancy-driven model, where a drug must continuously bind its target to exert an effect, to an event-driven one, where a single molecule can catalytically induce the destruction of multiple target protein copies. nih.govnih.govnih.gov
This technology has had a profound impact on chemical biology by providing "chemical knockdown" tools that offer acute, reversible, and dose-dependent control over protein levels, complementing genetic methods like RNAi and CRISPR. bldpharm.com This allows for a more nuanced study of protein function in real-time.
From a therapeutic perspective, TPD significantly broadens the druggable proteome by enabling the targeting of proteins previously considered intractable. The clinical progression of several PROTACs, including the CRBN-based degraders ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor), validates the immense potential of this modality. oup.comnih.gov The continued innovation in the design, synthesis, and application of PROTACs, built upon foundational chemical intermediates like this compound, promises to deliver a new generation of medicines for unmet medical needs.
Q & A
What experimental strategies are recommended to validate the binding affinity of Pomalidomide-PEG3-NH-Boc to CRBN in PROTAC design?
Answer:
To validate CRBN binding, researchers should:
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd) .
- Employ cellular assays with CRBN-deficient cell lines as negative controls to confirm specificity .
- Compare degradation efficiency of PROTACs incorporating this compound against analogs with truncated linkers to assess PEG3's role .
- Validate via Western blot for downstream ubiquitination markers (e.g., polyubiquitinated substrates) .
How does the PEG3 linker length in this compound influence PROTAC efficacy?
Answer:
Linker length directly affects ternary complex formation and degradation efficiency:
- Comparative studies (e.g., PEG2 vs. PEG3 vs. PEG4) show PEG3 balances steric flexibility and proximity for E3 ligase-substrate engagement .
- Molecular dynamics simulations can model optimal linker conformations.
- In vitro testing should include dose-response curves (DC50 values) and maximum degradation (Dmax) metrics across linker variants .
What methodologies are recommended for Boc deprotection in this compound synthesis?
Answer:
Boc removal requires mild acidic conditions to avoid damaging the glutarimide core:
- Use TFA (trifluoroacetic acid) in dichloromethane (DCM) (1:4 v/v, 2 hours, 0°C) for selective cleavage .
- Monitor reaction progress via HPLC or LC-MS to confirm deprotection and purity (>95%) .
- Post-deprotection, neutralize with NaHCO3 and purify via size-exclusion chromatography .
How should researchers address contradictions between in vitro and in vivo PROTAC activity data involving this compound?
Answer:
Contradictions may arise due to pharmacokinetic (PK) variability or off-target effects:
- Orthogonal validation : Use CRISPR-engineered cell lines to confirm target specificity in vivo .
- PK/PD modeling : Measure plasma half-life, tissue distribution, and metabolite stability via LC-MS/MS .
- Control experiments : Compare with negative controls (e.g., PROTACs lacking the target-binding moiety) to rule out non-specific effects .
What strategies optimize the synthesis of this compound for high yield and purity?
Answer:
Key optimization steps include:
- Solid-phase synthesis to reduce side reactions during PEG3 coupling .
- Batch quality control : Use NMR (¹H, ¹³C) and HPLC to verify structural integrity and purity (>96%) .
- Temperature control : Maintain reactions at 4°C to minimize glutarimide ring hydrolysis .
How can solubility issues with this compound be mitigated in aqueous buffers?
Answer:
- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility .
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-20 for in vitro assays .
- Lyophilization : Pre-freeze samples with trehalose or sucrose to stabilize the compound for long-term storage .
What experimental controls are critical when assessing off-target degradation by this compound-based PROTACs?
Answer:
- Negative controls : Use PROTACs with scrambled target ligands or inactive E3 ligase binders .
- CRISPR knockouts : Validate specificity in CRBN-knockout cell lines .
- Proteomic profiling : Perform mass spectrometry to identify non-target proteins affected by degradation .
How can researchers resolve low degradation efficiency of PROTACs using this compound?
Answer:
Troubleshooting steps include:
- Linker optimization : Test PEG3 alternatives (e.g., PEG4, alkyl chains) to improve ternary complex formation .
- Dose titration : Determine optimal PROTAC concentrations using log-dose response assays .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm PROTAC-target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
